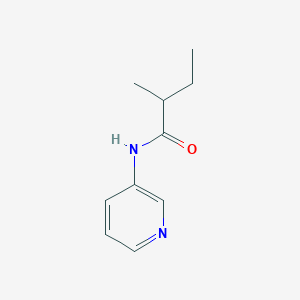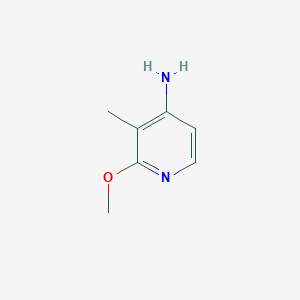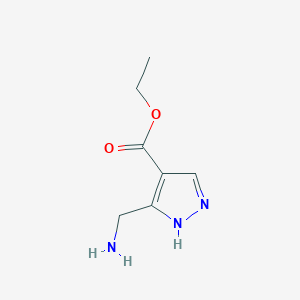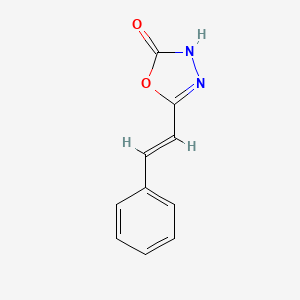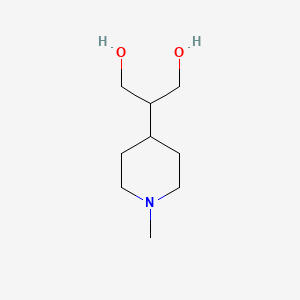
2-(1-methylpiperidin-4-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methylpiperidin-4-yl)propane-1,3-diol, also known as 1-methyl-4-piperidinopropan-1,3-diol (MPPD) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in water and alcohol. MPPD is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
MPPD is widely used in scientific research as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects. It has been used to synthesize a variety of compounds, including peptides, amides, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of various polymers, such as polyurethanes and polyesters. In addition, MPPD has been used to study the biochemical and physiological effects of various drugs, including opioids, anticonvulsants, and antipsychotics.
Mechanism of Action
The mechanism of action of MPPD is not fully understood. However, it is believed that MPPD acts as a proton donor, enabling the formation of various compounds by facilitating the transfer of protons between molecules. In addition, it is believed that MPPD may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
MPPD has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, potentially helping to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, potentially helping to reduce inflammation in the body. In addition, MPPD has been found to have anti-tumor effects, potentially helping to prevent the growth of cancerous cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPPD in laboratory experiments is its versatility. It can be used as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using MPPD for laboratory experiments. It is not very stable and can degrade over time, and it is also toxic and should be handled with care.
Future Directions
The potential applications of MPPD in scientific research are vast and varied. It could be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs and therapies. In addition, it could be used to study the effects of environmental toxins, and to develop new methods of detoxification. Finally, it could be used to study the effects of various compounds on the human body, and to develop new treatments for various diseases and disorders.
Synthesis Methods
MPPD is synthesized through a two-step process, beginning with the reaction of 1-methylpiperidine with ethyl chloroformate. This reaction produces 2-(1-methylpiperidin-4-yl)propane-1,3-dioliperidinopropan-1,3-diol ethyl ester, which is then hydrolyzed to form the desired product, MPPD. The reaction is carried out in an aqueous solution of sodium hydroxide, and the final product is separated and purified by distillation.
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-4-2-8(3-5-10)9(6-11)7-12/h8-9,11-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPCXZKWENCWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
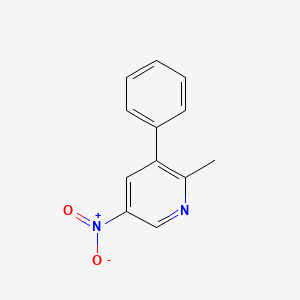

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)

